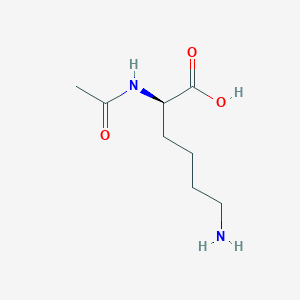

(R)-2-Acetamido-6-aminohexanoic acid

Description

Contextualization within Non-Canonical Amino Acid Chemistry

The 20 standard proteinogenic amino acids provide the fundamental building blocks for proteins synthesized by the ribosome. nih.gov However, the field of chemical biology has seen a growing interest in non-canonical amino acids (NCAAs), which are not naturally incorporated into proteins during translation. nih.gov These NCAAs introduce novel chemical functionalities, such as unique side chains, D-stereochemistry, or modified backbones, which are not present in the standard 20 amino acids. nih.gov

The incorporation of NCAAs into proteins is a powerful tool in protein engineering, allowing for the creation of proteins with enhanced or novel properties. creativebiomart.netcaltech.edu Researchers can introduce NCAAs with diverse functional groups into target proteins, providing powerful tools for protein studies and engineering. nih.gov This technique, known as genetic code expansion, allows for the site-specific insertion of an NCAA in response to a designated codon, typically a stop codon. nih.gov This enables the modification of a protein's reactivity, stability, or spectroscopic properties. creativebiomart.net (R)-2-Acetamido-6-aminohexanoic acid is an example of such an NCAA. Its structure, featuring an acetylated α-amino group and a free ε-amino group, provides a unique chemical handle for various biochemical applications that differ from the canonical amino acids.

Stereochemical Significance: The (R)-Configuration at C2 of Amino Acid Derivatives

With the exception of glycine, all proteinogenic amino acids are chiral, meaning they have a stereocenter at the alpha-carbon (Cα). wou.edu This chirality gives rise to enantiomers, which are non-superimposable mirror images. wou.edu In biochemistry, the D/L notation, based on the configuration of glyceraldehyde, is commonly used. ucsb.edu All amino acids found in ribosomally synthesized proteins are in the L-configuration. csbsju.edu

A more unambiguous system for designating stereochemistry is the Cahn-Ingold-Prelog (R/S) system, which assigns priority to the four groups attached to the chiral center. libretexts.org For most L-amino acids, the absolute configuration is (S). csbsju.edu A notable exception is L-cysteine, which is (R)-cysteine due to the higher priority of the sulfur atom in its side chain. csbsju.edu

The designation "(R)" in this compound specifies the absolute configuration at the C2 (alpha-carbon) position. This is opposite to the (S)-configuration of most natural L-amino acids. This specific, non-natural stereochemistry is a critical feature, as the three-dimensional arrangement of atoms is crucial for molecular recognition and biological activity. The use of D-amino acids or other non-natural stereoisomers like this (R)-configured compound can, for example, confer resistance to degradation by proteases, which are typically specific for L-amino acids.

Relationship to Lysine (B10760008) and ω-Amino Acids in Biochemical and Synthetic Contexts

The structure of this compound is directly related to lysine, an essential amino acid in humans. nih.govnih.gov Lysine is 2,6-diaminohexanoic acid. nih.gov The subject compound is a derivative of lysine where the α-amino group is protected by an acetyl group, and the stereochemistry at the α-carbon is inverted from the natural L-(S)-lysine to the (R)-configuration.

Lysine belongs to the aspartate family of amino acids in terms of its biosynthesis pathway, which originates from oxaloacetate. wikipedia.orglibretexts.org Analogues of lysine are of significant interest in biochemistry and medicinal chemistry. For instance, ε-aminocaproic acid (6-aminohexanoic acid) is a synthetic derivative of lysine used as a fibrinolysis inhibitor. nih.govwikipedia.org

6-Aminohexanoic acid is also classified as an ω-amino acid, a class of compounds characterized by having the amino group on the terminal carbon of the alkyl chain. mdpi.com These molecules, particularly 6-aminohexanoic acid, are valued in chemical synthesis for their properties as flexible, hydrophobic linkers or spacers. mdpi.com There are established methods for synthesizing 6-aminohexanoic acid, including the hydrolysis of caprolactam and biosynthetic routes from lysine. orgsyn.orggoogle.com Therefore, this compound combines the structural backbone of a lysine analogue and ω-amino acid with a specific, non-natural stereochemistry and a modified α-amino group, making it a tailored molecule for advanced synthetic applications, such as in peptide modification or as a building block for novel polymers and bioactive compounds.

Compound Nomenclature

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYYWZRYIYDQJM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633551 | |

| Record name | N~2~-Acetyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58840-79-2 | |

| Record name | N~2~-Acetyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for R 2 Acetamido 6 Aminohexanoic Acid

Chemical Synthesis Approaches to N-Acetylated Chiral Amino Acids

Chemical synthesis provides versatile and scalable methods for producing N-acetylated chiral amino acids. These approaches often rely on asymmetric catalysis or the use of chiral auxiliaries to establish the desired stereocenter, followed by strategic derivatization to install the required functional groups.

Asymmetric Synthesis Routes for Alpha-Acetamido Carboxylic Acids

The asymmetric synthesis of α-acetamido carboxylic acids is a well-established field in organic chemistry, providing foundational routes to enantiomerically pure amino acid derivatives. A predominant method is the asymmetric hydrogenation of N-acetyldehydroamino acid precursors. This reaction typically employs chiral phosphine ligands complexed with transition metals like rhodium or ruthenium to induce high enantioselectivity.

Another powerful strategy involves the use of chiral nickel(II) complexes derived from Schiff bases of glycine or alanine. nih.govnih.gov These complexes serve as chiral glycine enolate equivalents, which can be alkylated with high diastereoselectivity. Subsequent hydrolysis of the complex releases the α-amino acid, which can then be acetylated to yield the target compound. nih.govnih.gov Radical reactions have also emerged as a modern approach for the synthesis of chiral α-amino acids, offering mild reaction conditions and novel pathways for carbon-carbon bond formation. ineosopen.org

Stereoselective Conversion of Precursors to (R)-Configuration

Achieving the specific (R)-configuration at the alpha-carbon is a critical challenge. One of the most effective and widely used industrial methods is the enzymatic kinetic resolution of a racemic mixture of N-acetyl amino acids. This process utilizes enzymes, particularly acylases, that exhibit high enantioselectivity.

For instance, Acylase I (EC 3.5.1.14) from sources like porcine kidney or Aspergillus species selectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer (S-configuration) of the racemic substrate. researchgate.net This leaves the desired N-acetyl-D-amino acid (R-configuration) unreacted and allows for its separation from the resulting L-amino acid. researchgate.netacs.org The key advantage of this method is the high enantiomeric excess (>99% ee) that can be achieved for the (R)-enantiomer.

| Method | Description | Key Reagents/Catalysts | Outcome |

| Enzymatic Kinetic Resolution | Selective hydrolysis of the S-enantiomer from a racemic N-acetyl amino acid mixture. | Acylase I | Isolation of the unreacted (R)-enantiomer with high purity. |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral N-acetyldehydroamino acid precursor. | Chiral Rhodium or Ruthenium phosphine complexes | Direct formation of the chiral N-acetyl amino acid. |

| Chiral Auxiliary | Alkylation of a glycine equivalent attached to a removable chiral auxiliary. | Evans oxazolidinones, Schöllkopf bis-lactim ethers | Diastereoselective formation of the new stereocenter. |

Derivatization Methods for Incorporating Acetamido and Amino Functionalities

The synthesis of (R)-2-Acetamido-6-aminohexanoic acid requires the differential functionalization of the α- and ε-amino groups of a D-lysine precursor. This is typically managed using orthogonal protecting group strategies. The ε-amino group, being more nucleophilic, is first protected with a group such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc).

With the ε-amino group protected, the α-amino group can be selectively acetylated using reagents like acetic anhydride or acetyl chloride under controlled conditions. A report has detailed a method for the N(α) selective acetylation of peptides using a controlled amount of acetic anhydride at 0°C, which minimizes the need for side-chain protection. researchgate.net Other research has demonstrated the selective Nα-acylation of lysine (B10760008) without protection by first forming a copper(II) complex, which shields the α-amino and carboxyl groups, leaving the ε-amino group available for reaction, although this is for ε-acylation. nih.gov For Nα-acylation, the standard route involves protection. The final step is the removal of the ε-protecting group (e.g., by hydrogenolysis for Cbz or acidolysis for Boc) to liberate the free ε-amino group, yielding the final product. researchgate.net

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The use of whole-cell systems or isolated enzymes can circumvent the need for protecting groups and often proceeds under mild aqueous conditions.

Whole-Cell Biotransformations for Amino Acid Production

Whole-cell biotransformation harnesses the complete metabolic machinery of microorganisms to produce valuable chemicals. researchgate.net Genetically engineered strains of bacteria, such as Escherichia coli, can be designed to overproduce specific amino acids. For the synthesis of this compound, a possible strategy would involve engineering a microbial host to produce D-lysine. This could be coupled with the overexpression of a D-amino-acid N-acetyltransferase to perform the final acetylation step in vivo. wikipedia.org

Recently, mixed-species cultures have been developed for the one-pot synthesis of 6-aminohexanoic acid from cyclohexane, demonstrating the potential of whole-cell systems to produce key precursors from simple starting materials under environmentally friendly conditions. nih.gov This approach could potentially be integrated into a larger biosynthetic pathway for the target molecule.

Isolated Enzyme Systems in Stereoselective Amination and Amidation

The use of purified or immobilized enzymes offers high specificity and avoids the complex metabolic networks and potential side reactions of whole-cell systems. As discussed in section 2.1.2, acylases are paramount for the kinetic resolution of racemic N-acetyl-lysine.

Furthermore, N-acetyltransferases represent a direct route for the stereoselective synthesis of N-acetylated amino acids. D-amino-acid N-acetyltransferase (EC 2.3.1.36) specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid. wikipedia.org This enzymatic reaction is highly specific for the D-enantiomer and provides a direct, one-step method to produce this compound from a D-lysine precursor. Lysine N-acetyltransferases (KATs) are also known to catalyze this transformation. nih.gov These enzymes offer a highly efficient and selective biocatalytic tool for amidation. frontiersin.org

| Enzyme | EC Number | Reaction Type | Substrates | Product |

| Acylase I | 3.5.1.14 | Kinetic Resolution (Hydrolysis) | Racemic N-acetyl-lysine | This compound + L-lysine |

| D-amino-acid N-acetyltransferase | 2.3.1.36 | Acetylation | D-lysine, Acetyl-CoA | This compound, CoA |

| Lysine N-acetyltransferase (KAT) | e.g., 2.3.1.48 | Acetylation | D-lysine, Acetyl-CoA | This compound, CoA |

Chemoenzymatic Strategies for Chiral Hexanoic Acid Derivatives

A prominent and industrially relevant chemoenzymatic approach for the production of enantiopure amino acids is the kinetic resolution of a racemic mixture of N-acetyl amino acids. This strategy leverages the high stereoselectivity of acylase enzymes, which preferentially hydrolyze the N-acyl group from one enantiomer, allowing for the separation of the deacylated amino acid and the unreacted N-acetyl amino acid.

For the synthesis of the (R)-enantiomer, a D-aminoacylase is the enzyme of choice. The general process involves the chemical synthesis of a racemic mixture of N-acetyl-2,6-diaminohexanoic acid. This racemic substrate is then subjected to enzymatic hydrolysis using a D-aminoacylase. The enzyme selectively cleaves the acetyl group from the (R)-enantiomer, yielding (R)-2-amino-6-aminohexanoic acid and leaving the unreacted (S)-2-Acetamido-6-aminohexanoic acid. The desired this compound can then be obtained by re-acetylation of the enzymatically produced (R)-diaminohexanoic acid or by separation and subsequent racemization and recycling of the (S)-N-acetylated enantiomer.

A key enzyme in this field is the D-aminoacylase from Alcaligenes faecalis DA1. This enzyme has been shown to be effective in the optical resolution of various N-acyl-DL-amino acids. Studies have demonstrated that the production of this D-aminoacylase can be significantly induced by the presence of N-acetyl-D-amino acids in the culture medium nih.gov. The enzyme exhibits optimal activity at a pH of around 8.0 and a temperature of 45°C nih.gov. Importantly, the immobilized enzyme has shown high operational stability, retaining 90% of its initial activity after 17 days of continuous operation, making it a viable catalyst for industrial-scale production nih.gov.

| Enzyme | Source Organism | Substrate Example | Optimal pH | Optimal Temperature |

| D-aminoacylase | Alcaligenes faecalis DA1 | N-acetyl-DL-methionine | ~8.0 | 45°C |

Table 1: Characteristics of D-aminoacylase from Alcaligenes faecalis DA1 for the Resolution of N-acyl-DL-amino acids nih.gov

To further enhance the yield of the desired (R)-enantiomer beyond the theoretical 50% of a classical kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. This advanced approach combines the stereoselective enzyme with a racemase that continuously interconverts the unreacted (S)-enantiomer back to the racemic mixture. This in-situ racemization ensures that the entire starting material can theoretically be converted into the desired (R)-product.

In the context of producing (R)-amino acids, a D-aminoacylase would be coupled with an N-acylamino acid racemase nih.gov. This combination drives the equilibrium towards the formation of the D-amino acid. While specific applications of this DKR strategy for N-acetyl-2,6-diaminohexanoic acid are not extensively detailed in the literature, the principle has been successfully applied to the synthesis of other D-amino acids nih.govnih.gov. For instance, dynamic kinetic resolution has been effectively used for the production of D-methionine and D-aminobutyric acid by coupling a D-acylase with an N-succinyl-amino acid racemase nih.gov.

The substrate specificity of D-acylases is a critical factor. While they have been extensively studied for the resolution of proteinogenic N-acetyl-D,L-amino acids, their activity on derivatives with additional functional groups, such as the ε-amino group in the target molecule, needs to be considered nih.gov. Research has shown that some D-acylases can tolerate modifications in the amino acid side chain, suggesting the feasibility of resolving N-acetylated diaminohexanoic acid nih.gov.

The chemoenzymatic synthesis of this compound can be envisioned through the following steps:

Chemical Synthesis: Preparation of racemic N-acetyl-2,6-diaminohexanoic acid.

Enzymatic Resolution: Selective deacetylation of the (R)-enantiomer using a D-aminoacylase.

Separation: Isolation of the resulting (R)-2-amino-6-aminohexanoic acid from the unreacted (S)-2-Acetamido-6-aminohexanoic acid.

Chemical Re-acetylation: Acetylation of the purified (R)-2-amino-6-aminohexanoic acid to yield the final product, this compound.

Alternatively, a dynamic kinetic resolution approach would integrate the enzymatic resolution with an in-situ racemization of the unreacted (S)-enantiomer, thereby maximizing the yield of the desired (R)-product.

Biocatalytic Production and Enzymatic Transformations of Hexanoic Acid Derivatives

Microbial Production Systems for ω-Amino Acids and Derivatives

The industrial production of amino acids has increasingly relied on microbial fermentation processes, which offer high specificity and yield. gcwgandhinagar.com Corynebacterium glutamicum stands out as a primary workhorse for the large-scale production of various proteinogenic amino acids. nih.gov Recently, metabolic engineering has expanded its capability to synthesize non-proteinogenic amino acids and related compounds, such as ω-amino acids and α,ω-diamines, which serve as important chemical synthons for the polymer industry. nih.gov

The degradation of caprolactam, a precursor for nylon-6, by Pseudomonas jessenii involves the formation of 6-aminohexanoate, which is then converted to 6-oxohexanoic acid by a highly specific aminotransferase (PjAT). rug.nl The efficiency of these microbial factories is often enhanced through genetic engineering to maximize the productivity of the target compounds. gcwgandhinagar.comresearchgate.net The use of auxotrophic and regulatory mutants is a common strategy for the commercial production of most amino acids. gcwgandhinagar.com

Table 1: Examples of Microbial Systems for ω-Amino Acid Production

| Microorganism/System | Substrate | Product(s) | Key Enzymes/Pathways | Reference(s) |

|---|---|---|---|---|

| Corynebacterium glutamicum (engineered) | Sugars | ω-Amino acids (e.g., GABA), α,ω-Diamines (e.g., cadaverine) | Decarboxylation and transamination pathways | nih.gov |

| Mixed-species culture (E. coli, P. taiwanensis) | Cyclohexane | 6-Aminohexanoic acid (6AHA) | Multi-step cascade involving oxygenases and lactonase | nih.gov |

| Pseudomonas jessenii | Caprolactam | 6-Oxohexanoic acid (via 6-aminohexanoate) | ATP-dependent lactamase, Aminotransferase (PjAT) | rug.nl |

| One-pot biocatalytic system | Adipic acid | 6-Aminocaproic acid (6-ACA), 1,6-Hexamethylenediamine (HMD) | Carboxylic acid reductases (CARs), Transaminases (TAs) | researchgate.net |

Enzymatic Hydrolysis and Amidation Reactions in Amino Acid Synthesis

Enzymatic reactions are central to the synthesis and modification of amino acids, with hydrolysis and amidation being two fundamental transformation types.

Enzymatic Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. In the context of amino acid-related compounds, this is exemplified by the breakdown of proteins and synthetic polymers. wikipedia.orgnofima.com Proteolysis, the hydrolysis of proteins into smaller peptides and amino acids, is catalyzed by enzymes called proteases. wikipedia.orgyoutube.com This process is essential for digestion and cellular regulation. wikipedia.org While the uncatalyzed hydrolysis of peptide bonds is extremely slow, with half-lives of hundreds of years, proteases can accelerate this reaction dramatically. wikipedia.orgyoutube.com

A notable example of enzymatic hydrolysis involves the degradation of byproducts from nylon-6 manufacturing. researchgate.net Certain bacteria have evolved enzymes capable of hydrolyzing the amide bonds in nylon oligomers. researchgate.netnih.gov These hydrolases include endo-type enzymes that cleave oligomers internally and exo-type enzymes that remove monomers from the chain terminus. ethz.ch

Enzymatic Amidation: Amidation, the formation of an amide bond, is a critical step in the synthesis of peptides and various amino acid derivatives. nih.gov This process typically requires the activation of a carboxylic acid group, which can be achieved through several enzymatic strategies. nih.gov

ATP-Dependent Amidation: Many enzymatic amidation reactions are powered by the hydrolysis of ATP. nih.gov Enzymes in the ATP-grasp family catalyze amide bond formation by first creating a high-energy acylphosphate intermediate. nih.govrsc.org Alternatively, some enzymes, like those in nonribosomal peptide synthetase (NRPS) systems, form an acyl-adenylate intermediate. nih.govnih.gov

ATP-Independent Amidation: Hydrolases such as lipases and acylases can catalyze amidation in a reverse direction from their typical hydrolytic function. rsc.orgnih.gov This often involves an acyl-enzyme intermediate. nih.gov Penicillin G acylases, for example, natively catalyze the reversible hydrolysis of the amide bond in penicillin and have been repurposed for synthetic applications. rsc.org

Transamination: Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amino donor (like an amino acid) to an amino acceptor (like a keto acid). rsc.orgmdpi.com This reaction is a cornerstone of amino acid biosynthesis, allowing for the creation of new amino acids from metabolic intermediates. mdpi.comyoutube.com

Table 2: Key Enzymes in Hydrolysis and Amidation for Amino Acid Synthesis

| Enzyme Class | Reaction Type | Mechanism/Function | Example(s) | Reference(s) |

|---|---|---|---|---|

| Proteases | Hydrolysis | Cleavage of peptide bonds in proteins | Trypsin, Pepsin | wikipedia.org |

| Nylon Oligomer Hydrolases | Hydrolysis | Cleavage of amide bonds in nylon oligomers | 6-Aminohexanoate-cyclic-dimer hydrolase (EI), 6-Aminohexanoate-dimer hydrolase (EII) | researchgate.netnih.gov |

| ATP-Grasp Enzymes | Amidation | ATP-dependent formation of an acylphosphate intermediate | TabS from Pseudomonas syringae | nih.govrsc.org |

| Lipases/Acylases | Amidation | ATP-independent formation of an acyl-enzyme intermediate | Candida antarctica lipase (B570770) B (CAL-B), Penicillin G acylase (PGA) | rsc.orgnih.gov |

| Transaminases (TAs) | Amidation | PLP-dependent transfer of an amino group from a donor to an acceptor | ω-Transaminases | rsc.orgmdpi.com |

Metabolic Pathways Leading to or from Aminohexanoic Acid Structures

Metabolic pathways provide the framework for the biosynthesis and degradation of complex molecules. The pathways related to acetamido sugars and the degradation of industrial byproducts share enzymatic principles relevant to aminohexanoic acid structures.

The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria provides a model for complex, multi-enzyme reaction cascades that modify sugar backbones. nih.gov These pathways typically start from a common precursor, such as UDP-D-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.net The synthesis of UDP-2-acetamido-L-quinovose and UDP-2-acetamido-L-rhamnose from UDP-GlcNAc involves a series of enzymatic steps. nih.gov

The reaction cascade proceeds as follows:

A multifunctional enzyme (WbvB) catalyzes dehydration and epimerization reactions to produce UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. nih.gov

A C-4 reductase (WbvR) then stereospecifically reduces this intermediate to yield UDP-2-acetamido-L-rhamnose. nih.gov

Finally, an epimerase (WbvD) acts on C-2 to convert the product to UDP-2-acetamido-L-quinovose. nih.gov

A similar pathway for the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-d-glucose involves five enzymes, including a transferase, dehydratase, isomerase, transaminase, and a transacetylase. nih.gov These pathways demonstrate the modular nature of enzymatic synthesis, where a series of enzymes work in concert to build complex, modified sugar derivatives.

Table 3: Enzymes in the Biosynthesis of 2-Acetamido-2,6-dideoxy-L-hexoses

| Enzyme | Function | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| WbvB | Dehydration at C-4, C-6; Epimerization at C-5, C-3 | UDP-D-N-acetylglucosamine | UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose | nih.gov |

| WbvR | C-4 Reductase | UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose | UDP-2-acetamido-L-rhamnose | nih.gov |

| WbvD | C-2 Epimerase | UDP-2-acetamido-L-rhamnose | UDP-2-acetamido-L-quinovose | nih.gov |

The ability of certain microorganisms to degrade synthetic compounds is a prime example of metabolic adaptation. Bacteria like Flavobacterium sp. KI72 and Pseudomonas aeruginosa have evolved enzymatic systems to metabolize oligomers of 6-aminohexanoic acid, which are byproducts of nylon-6 synthesis. researchgate.netnih.govnih.gov The genes for these degradative enzymes are often located on plasmids, facilitating their transfer between organisms. nih.govnih.gov

The degradation pathway in Flavobacterium sp. KI72 involves three key enzymes encoded on the pOAD2 plasmid: researchgate.net

6-aminohexanoate-cyclic-dimer hydrolase (EI or NylA): This enzyme specifically hydrolyzes the cyclic dimer of 6-aminohexanoic acid into a linear dimer. researchgate.netnih.gov

6-aminohexanoate-dimer hydrolase (EII or NylB): This exo-type enzyme acts on the linear dimer, cleaving it into two monomers of 6-aminohexanoic acid. researchgate.netethz.ch It can also slowly degrade linear oligomers up to six units long. ethz.ch

Endo-type 6-aminohexanoate-oligomer hydrolase (EIII or NylC): This enzyme can break down longer linear oligomers (up to 20 units) by cleaving internal amide bonds. ethz.chresearchgate.net

The monomer, 6-aminohexanoic acid, can then be utilized by the cell as a source of carbon and nitrogen, entering central metabolic pathways. rug.nlnih.gov

Table 4: Enzymes Involved in Nylon Oligomer Degradation

| Enzyme | Gene | Organism Example | Substrate(s) | Function | Reference(s) |

|---|---|---|---|---|---|

| 6-aminohexanoate-cyclic-dimer hydrolase (EI) | nylA | Flavobacterium sp. KI72 | 6-aminohexanoic acid cyclic dimer | Hydrolyzes the cyclic dimer to a linear dimer | researchgate.netnih.gov |

| 6-aminohexanoate-dimer hydrolase (EII) | nylB | Flavobacterium sp. KI72 | 6-aminohexanoic acid linear dimer and short oligomers | Exo-type hydrolysis to release 6-aminohexanoic acid monomers | researchgate.netnih.govethz.ch |

| Endo-type 6-aminohexanoate-oligomer hydrolase (EIII) | nylC | Flavobacterium sp. KI72 | 6-aminohexanoic acid linear oligomers (up to 20 units) | Endo-type hydrolysis of internal amide bonds | researchgate.netethz.chresearchgate.net |

Molecular Interactions and Structural Biology of R 2 Acetamido 6 Aminohexanoic Acid and Its Analogs

Protein-Ligand Binding Dynamics and Enzyme Stabilization by Related Amino Acids

The study of protein-ligand interactions is fundamental to understanding the function of molecules like (R)-2-Acetamido-6-aminohexanoic acid and its analogs. The dynamics of these interactions, particularly concerning N-acetylated amino acids, reveal insights into enzyme stabilization and conformational changes in proteins.

N-terminal acetylation is a common protein modification in eukaryotes and is crucial for protein stability and synthesis. wikipedia.org It involves the transfer of an acetyl group to the alpha-amino group of the N-terminal residue. nih.gov This modification can protect proteins from degradation. nih.gov For instance, research on peptides containing D-amino acids has shown that N-terminal acetylation can significantly enhance their breakdown by certain enzymes like Proteinase K. sinopep.com Molecular docking studies suggest that this acetylation improves interactions within the catalytic sites of serine proteases, facilitating enzymatic degradation. sinopep.com

The acetylation of lysine (B10760008) residues can also have a profound impact on protein conformation and stability. For example, the chemical acetylation of lysine residues in beta-2-glycoprotein I induces a shift from a closed to an open conformation, highlighting the role of electrostatic interactions of lysine in maintaining the protein's structure. rsc.org Molecular dynamics simulations have been employed to study the binding of acetyl-lysine to protein domains, such as the CREBBP bromodomain. These simulations have revealed multiple binding modes, including one that corresponds to the crystal structure and another, more buried pose that has not been experimentally observed yet. researchgate.net

Below is an interactive table summarizing the effects of acetylation on protein dynamics and stability based on studies of related amino acids.

| Modification | Affected Protein/Peptide | Observed Effect | Methodology |

| N-terminal Acetylation | Peptides with D-amino acids | Enhanced enzymatic degradation by Proteinase K sinopep.com | Enzymatic Activity Assays, Molecular Docking sinopep.com |

| Lysine Acetylation | beta-2-glycoprotein I | Shift in conformational equilibrium from closed to open form rsc.org | Atomic Force Microscopy, Circular Dichroism Spectroscopy rsc.org |

| Acetyl-lysine Binding | CREBBP bromodomain | Revealed multiple binding modes (N-binding and P-binding) researchgate.net | Molecular Dynamics (MD) Simulations researchgate.net |

Influence of Acetamido and Amino Groups on Molecular Recognition by Biological Systems

The acetamido and amino groups are key determinants in the molecular recognition of this compound and its analogs by biological systems. Acetylation, the addition of an acetyl group, is a widespread post-translational modification that can alter a protein's charge, conformation, and interactions. creative-proteomics.com

The acetylation of the ε-amino group of a lysine residue neutralizes its positive charge. frontiersin.org This change can disrupt salt bridges and introduce steric bulk, which in turn can alter protein-protein interactions, protein-DNA interactions, stability, and enzymatic activity. frontiersin.org In the context of histones, lysine acetylation is a critical epigenetic marker. The transfer of an acetyl group from acetyl-CoA to the lysine side chain is catalyzed by histone acetyltransferases (HATs). wikipedia.org This modification weakens the interaction between the positively charged histone tails and negatively charged DNA, leading to a more relaxed chromatin structure and increased gene expression. nih.govhmdb.ca

The acetamido group itself can be a point of recognition. For example, in chitin nanocrystals, the acetamido groups on their surface are credited with providing natural antimicrobial activity. mdpi.com In enzyme catalysis, the 2-acetamido group of a substrate can be crucial for its proper positioning within the active site. acs.org

The amino group, particularly its location and charge, is also vital for molecular recognition. 6-aminohexanoic acid, a structural analog, is known to interact with the lysine binding sites of plasminogen and plasmin. researchgate.net It is often used as a flexible, hydrophobic linker in various biologically active molecules to modify their properties. researchgate.netmdpi.com For instance, incorporating 6-aminohexanoic acid into short synthetic peptides can enhance their hydrophobicity. mdpi.comsigmaaldrich.com

The table below details the influence of these functional groups on molecular recognition.

| Functional Group | Context | Influence on Molecular Recognition |

| Acetamido Group (from Acetylation) | Lysine residues in proteins | Neutralizes positive charge, altering electrostatic interactions and protein conformation. frontiersin.org |

| Acetamido Group | Histone tails | Weakens histone-DNA binding, leading to chromatin relaxation and gene activation. nih.govhmdb.ca |

| Acetamido Group | Substrate in enzyme active site | Facilitates proper positioning and interaction with catalytic residues. acs.org |

| Amino Group | 6-aminohexanoic acid | Mediates binding to lysine binding sites in enzymes like plasminogen. researchgate.net |

| Amino Group | Peptide modification | Can be used to attach linkers like 6-aminohexanoic acid to enhance properties such as hydrophobicity. mdpi.com |

Structural Basis of Interactions with Enzymes (e.g., Proteases, Hydrolases)

The structural basis of how this compound and its analogs interact with enzymes is crucial for understanding their biological function and for the design of specific inhibitors or probes. X-ray crystallography and other structural biology techniques have provided detailed insights into these interactions, particularly for acetylated lysine analogs.

Enzymes that recognize and process acetylated molecules, such as histone acetyltransferases (HATs) and deacetylases (HDACs), have specific binding pockets for the N-acetyl lysine moiety. The crystal structure of the Gcn5p bromodomain in complex with an acetylated histone H4 peptide reveals a deep, hydrophobic cleft that accommodates the acetylated lysine. embopress.org The specificity of this interaction is provided by a hydrogen bond between the amide nitrogen of a conserved asparagine residue in the enzyme and the oxygen of the acetyl carbonyl group. embopress.org

Hydrolases, such as D-acylases, are enzymes that can catalyze the removal of N-acetyl groups from D-amino acids. nih.gov These enzymes exhibit marked stereospecificity. nih.gov The structural characterization of a D-acylase from Klebsiella pneumoniae has provided insights into its dynamic nature and suggests that a mobile domain is important for substrate specificity. nih.gov Other hydrolases, like porcine liver esterase and certain lipases, have also been shown to hydrolyze N-acetylalanine, indicating a broader substrate scope for these enzymes than previously thought. researchgate.net

The interaction with proteases is also of significant interest. N-terminal acetylation of peptides containing D-amino acids has been shown to enhance their degradation by serine proteases. sinopep.com Molecular docking simulations suggest that the acetyl group improves interactions within the catalytic triad of these proteases, facilitating the cleavage of the peptide bond. sinopep.com

Below is a summary of the structural interactions between acetylated amino acid analogs and various enzymes.

| Enzyme Class | Specific Enzyme Example | Structural Interaction Details | Functional Outcome |

| Acetyltransferases | Gcn5p bromodomain | Acetylated lysine binds in a deep, hydrophobic cleft. Specificity is achieved through hydrogen bonding with a conserved asparagine. embopress.org | Recognition and binding of acetylated histone tails for gene regulation. embopress.org |

| Hydrolases (Acylases) | D-acylase from Klebsiella pneumoniae | A mobile α/β domain is crucial for substrate recognition and specificity. nih.gov | Stereospecific deacetylation of N-acetyl-D-amino acids. nih.gov |

| Proteases | Serine Proteases | N-terminal acetyl group improves interaction within the catalytic triad. sinopep.com | Enhanced degradation of peptides containing D-amino acids. sinopep.com |

| Hydrolases (Esterases/Lipases) | Porcine Liver Esterase, Rhizomucor miehei Lipase (B570770) | Catalyze the hydrolysis of N-acetylalanine. researchgate.net | Deprotection of N-acetylated amino acids. researchgate.net |

Derivatives and Applications in Advanced Materials and Biomolecules Research

Integration into Modified Peptides and Peptidomimetics

The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. (R)-2-Acetamido-6-aminohexanoic acid is utilized in this context to modulate the biological activity and stability of peptide-based molecules.

This compound is classified as a non-canonical amino acid derivative, specifically a modified form of lysine (B10760008). hmdb.ca Its synthesis involves the selective acetylation of the α-amino group of (R)-lysine. This chemical modification is crucial as it "caps" the N-terminus, a common strategy in peptide design. nih.govnih.gov The synthesis of peptides incorporating this and other non-canonical amino acids is frequently achieved through automated solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.org In this process, the acetylated lysine derivative can be added to the growing peptide chain. The presence of the acetyl group at the Nα-position prevents further elongation at that site, making this compound suitable for use as an N-terminal residue in a peptide sequence. nih.gov The selective acetylation of the α-amino group over the ε-amino group can be controlled by managing the reaction's pH, as the two amino groups have different pKa values. nih.gov

| Feature | Description | Synthesis Method |

| Compound Type | Non-Canonical Amino Acid (N-alpha-acetyl-(R)-lysine) | Selective acetylation of (R)-lysine |

| Peptide Integration | N-terminal capping residue | Solid-Phase Peptide Synthesis (SPPS) |

| Key Functional Groups | α-Acetamido group, ε-Amino group, Carboxyl group | Controlled pH reaction conditions |

The structural character of this compound, particularly its aliphatic six-carbon chain, imparts significant flexibility. This hexanoic acid backbone is analogous to that of 6-aminohexanoic acid (Ahx), a compound well-known for its use as a flexible linker in various biologically active structures. creative-peptides.commdpi.comresearchgate.net Flexible linkers, often composed of small or non-polar amino acids, are crucial in protein engineering to ensure that fused domains can move or interact correctly without steric hindrance. biosyn.compolyplus-sartorius.comnih.gov

When integrated into a larger molecule, the long carbon chain of this compound can act as a spacer, physically separating functional domains of a protein or peptide. polyplus-sartorius.com The N-acetylation at the alpha position neutralizes the positive charge typically found on an α-amino group, which can alter the molecule's electrostatic interactions. wikipedia.org The free 6-amino group at the distal end of the chain remains available for conjugation, allowing this compound to be tethered to other molecules or integrated into a polymer chain, thereby serving as an effective and flexible spacer.

| Linker Characteristics | This compound as a Linker | General Flexible Linkers |

| Composition | Acetylated amino acid with a C6 aliphatic chain | Typically Glycine, Serine, or Alanine repeats |

| Flexibility | High, due to rotatable C-C bonds in the hexanoic backbone | High, due to small side chains |

| Function | Domain separation, provides movement | Domain separation, facilitates folding, enhances solubility |

| Attachment Points | Carboxyl group and ε-amino group | N-terminus and C-terminus of the linker sequence |

A significant challenge in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. nih.gov A primary strategy to overcome this is the modification of the peptide's N- or C-termini to block the action of exoproteases. nih.gov Incorporating this compound at the N-terminus of a peptide serves precisely this purpose. The N-terminal acetyl group acts as a "cap," which has been shown to significantly enhance resistance to degradation by aminopeptidases, thereby increasing the peptide's stability and half-life in human plasma. nih.govnih.gov

While N-acetylation is effective for increasing stability, it can also influence the peptide's three-dimensional structure. This modification can sometimes lead to conformational changes in the peptide backbone, potentially disrupting secondary structures. nih.gov Conversely, in certain contexts, N-terminal capping has been shown to stabilize specific conformations, such as α-helices. researchgate.netscispace.comnih.gov Therefore, the use of this compound can be a deliberate design choice not only to improve stability but also to fine-tune the conformational properties of a biologically active peptide.

Polymer Chemistry and Biocompatible Material Development

The bifunctional nature of this compound, possessing both a carboxylic acid and a free amino group, makes it a suitable monomer for polymerization, leading to the development of novel biocompatible materials.

This compound is a direct derivative of lysine. Cationic polymers based on poly-L-lysine (PLL) are well-studied for their use in creating biodegradable materials, such as nanoparticles for gene delivery. nih.gov The appeal of peptide-based materials lies in their biocompatibility and the fact that their degradation products are simply amino acids, which can be readily metabolized by the body. nih.gov

The structure of this compound allows it to undergo polymerization via the formation of amide bonds between the carboxylic acid of one monomer and the 6-amino group of another. This process results in a polyamide, which can be described as a copolyamino acid. The hexanoic acid backbone is similar to that of ε-aminocaproic acid, a monomer used in the industrial synthesis of nylon, a type of polyamide. mdpi.com The resulting polymer from the lysine derivative would be expected to be biodegradable, owing to its amino acid-based repeating units.

Oligomerization, or the self-assembly of monomers into small, defined chains, is a key process in materials science. The parent compound, 6-aminohexanoic acid, is known to form cyclic oligomers during polymerization processes. mdpi.com The behavior of this compound in oligomerization is significantly influenced by its N-acetyl group.

Studies on other peptides, such as α-synuclein, have shown that N-terminal acetylation can have a profound effect on aggregation and oligomerization. researchgate.netscispace.com In some instances, the acetyl group can disrupt the intermolecular hydrogen bonds necessary for aggregation, thus preventing oligomerization. researchgate.net In other cases, N-acetylation is critical for the formation of specific, stable oligomeric structures like α-helical oligomers. scispace.com This suggests that the N-acetyl group on this compound would play a critical role in directing its self-assembly, potentially enabling the controlled formation of novel oligomeric structures with specific properties, distinct from those formed by unmodified lysine or ε-aminocaproic acid.

Advanced Analytical Characterization Techniques for R 2 Acetamido 6 Aminohexanoic Acid

Chromatographic Methodologies (LC-MS, GC-MS, HPLC) for Amino Acid Analysis

Chromatography is the cornerstone of amino acid analysis, providing the necessary separation of complex mixtures for accurate identification and quantification. The choice of method depends on the analyte's properties and the analytical objective.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of acetylated amino acids. It combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. For compounds like (R)-2-Acetamido-6-aminohexanoic acid, reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is particularly effective. This method allows for the characterization of acetylated amino acids based on their specific fragmentation patterns nih.gov. Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable technique, especially for analyzing underivatized amino acids, offering an alternative to traditional reversed-phase methods vu.nl. A recent approach involves pre-column derivatization with simple agents like urea, which improves chromatographic separation on reversed-phase columns and enhances the response in the detector nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for amino acid analysis. Due to the low volatility of amino acids, chemical derivatization is a mandatory step prior to analysis to make them amenable to gas chromatography vu.nl. This process replaces active hydrogens on polar functional groups, increasing the analyte's volatility and improving its chromatographic behavior . GC-MS has been successfully used to analyze urinary N-acetylated amino acids for the diagnosis of inborn errors of metabolism researchgate.net. The derivatized amino acids produce characteristic fragments upon ionization, allowing for clear identification by the mass spectrometer .

High-Performance Liquid Chromatography (HPLC) , often coupled with UV or fluorescence detectors, is a popular and versatile method for amino acid analysis shimadzu.com. For non-chromophoric amino acids, derivatization is essential to render them detectable shimadzu.com. HPLC methods can be categorized into pre-column and post-column derivatization approaches shimadzu.comcreative-proteomics.com. In pre-column derivatization, the amino acid is reacted with a labeling agent before injection, while in post-column derivatization, the reaction occurs after separation and before detection shimadzu.com. For the parent compound, 6-aminohexanoic acid, HPLC methods using reversed-phase C18 columns with UV detection at low wavelengths (around 200 nm) have been developed sielc.comsielc.com.

Table 1: Comparison of Chromatographic Methods for Amino Acid Analysis

| Technique | Principle | Derivatization | Advantages | Common Applications |

|---|---|---|---|---|

| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Optional, but can improve retention and ionization. nih.gov | High sensitivity and specificity; suitable for complex matrices; structural information from MS/MS. nih.gov | Metabolomics, proteomics, clinical diagnostics. |

| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Mandatory to increase volatility. vu.nl | High resolution and reproducibility; established libraries for identification. researchgate.net | Metabolic profiling, quality control. |

| HPLC-UV/Fluorescence | Separation by liquid chromatography, detection by UV absorption or fluorescence. | Often required for detection of non-chromophoric amino acids. shimadzu.com | Robust and cost-effective; excellent quantitative performance. shimadzu.com | Routine quality control, pharmaceutical analysis. |

Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation in Synthetic and Biochemical Studies

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of molecules like this compound.

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for structural elucidation through fragmentation analysis. For acetylated amino acids, MS/MS experiments reveal characteristic fragmentation patterns. For instance, Nα-acetyl amino acids often show specific losses of water (H₂O) and ketene (C₂H₂O) from the protonated molecular ion ([M+H]⁺) nih.gov. These unique fragmentation signatures allow for the clear differentiation between isomers, such as Nα-acetyl and side-chain acetyl amino acids, which may have identical molecular weights but different biological roles nih.gov. In GC-MS, derivatized amino acids also yield predictable fragments; for example, TBDMS derivatives commonly show fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57) .

¹H NMR: The introduction of an acetamido group at the C2 position would introduce a new singlet at approximately 2.0 ppm corresponding to the three methyl protons (CH₃) of the acetyl group. It would also cause a downfield shift of the proton at the C2 position (the α-proton) and introduce a new amide proton signal.

¹³C NMR: The ¹³C NMR spectrum would show two new signals characteristic of the acetyl group: a methyl carbon signal around 23 ppm and a carbonyl carbon signal around 170 ppm. The C2 carbon would also experience a significant downfield shift due to the attachment of the nitrogen atom of the amide.

2D NMR: Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule, thereby verifying the position of the acetamido group.

Derivatization Strategies for Enhanced Detection and Separation of Amino Acid Derivatives

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For amino acids, it is employed to increase volatility for GC analysis, enhance detection for HPLC, and improve separation and ionization efficiency in chromatography and mass spectrometry google.com.

The primary goals of derivatization in amino acid analysis are:

To attach a chromophore or fluorophore: Many amino acids lack a UV-absorbing or fluorescent functional group, making them difficult to detect with standard HPLC detectors. Derivatization adds a "tag" that can be easily seen shimadzu.comcreative-proteomics.com.

To increase volatility: For GC analysis, the polar and zwitterionic nature of amino acids makes them non-volatile. Derivatization converts them into less polar, more volatile compounds .

To improve chromatographic separation: Derivatization can alter the polarity and size of amino acids, leading to better retention and resolution on chromatographic columns nih.gov.

To enhance ionization in MS: Certain derivatizing agents can improve the ionization efficiency of amino acids in the mass spectrometer source, leading to a significant increase in detection sensitivity nih.govmdpi.com.

Derivatization can be performed either before chromatographic separation (pre-column) or after (post-column). Pre-column derivatization is generally preferred for its lower reagent consumption and the ability to separate excess reagent from the derivatized products shimadzu.com.

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Target Functional Group | Detection Method | Key Features |

|---|---|---|---|---|

| Phenylisothiocyanate | PITC | Primary and secondary amines | UV | Forms stable derivatives; widely used in protein sequencing. shimadzu.comgoogle.com |

| Dansyl Chloride | Dns-Cl | Primary and secondary amines | Fluorescence, MS | Produces highly fluorescent derivatives. shimadzu.comgoogle.com |

| o-Phthalaldehyde | OPA | Primary amines | Fluorescence | Fast reaction at room temperature; reagent itself is not fluorescent. creative-proteomics.comgoogle.com |

| Fluorenylmethyloxycarbonyl Chloride | FMOC-Cl | Primary and secondary amines | Fluorescence | Forms stable derivatives with high fluorescence quantum yield. creative-proteomics.comgoogle.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary and secondary amines | Fluorescence, UV | Reacts rapidly to form stable derivatives with minimal interference. creative-proteomics.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH₂, -SH | GC-MS | Forms stable TBDMS derivatives for GC analysis. |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester | Cₙ-NA-NHS | Primary amines | LC-MS | Increases retention and significantly enhances MS detection sensitivity. nih.gov |

Future Research Directions and Emerging Paradigms in Chemical Biology

Rational Design of Novel Chiral Scaffolds Utilizing (R)-2-Acetamido-6-aminohexanoic Acid

The unique structural features of this compound, namely its (R)-configured alpha-carbon, the acetylated amino group, and the flexible hexanoic acid chain with a terminal amino group, make it an intriguing building block for the synthesis of novel chiral scaffolds. The incorporation of D-amino acids (the (R)-enantiomers of the naturally occurring L-amino acids) into peptides is a well-established strategy to confer resistance to proteolytic degradation and to induce specific secondary structures. mdpi.com The use of this compound could extend these principles to create peptidomimetics and other complex molecules with unique three-dimensional arrangements.

Future research in this area could focus on several key classes of chiral scaffolds. One promising avenue is the synthesis of beta-turn mimetics. nih.gov The constrained rotation imposed by the N-acetylation could, in concert with the chirality of the alpha-carbon, favor the adoption of specific turn conformations when incorporated into a peptide sequence. This could be particularly valuable in the design of inhibitors for protein-protein interactions that are mediated by beta-turn motifs.

Another area of exploration is the development of novel peptide-based polymers and foldamers. mdpi.comgoogle.com The incorporation of this compound could introduce unique folding patterns and functionalities. The terminal amino group of the hexanoic acid side chain provides a convenient point for further derivatization, allowing for the attachment of reporter molecules, therapeutic agents, or other functional groups. This could lead to the development of sophisticated materials for drug delivery, diagnostics, and nanotechnology.

The table below outlines potential chiral scaffolds that could be designed using this compound and their prospective applications.

| Chiral Scaffold Class | Design Principle | Potential Applications |

| Peptidomimetic Inhibitors | Incorporation into peptide sequences to mimic or disrupt protein-protein interactions. | Therapeutic agents for cancer, infectious diseases, and inflammatory disorders. |

| Foldamers with Novel Topologies | Use as a monomeric unit to create polymers with predictable and stable three-dimensional structures. | Development of new biomaterials, catalysts, and sensors. |

| Chiral Ligands for Asymmetric Catalysis | Utilization of the chiral center and functional groups to coordinate with metal ions. | Catalysts for stereoselective chemical transformations. |

| Self-Assembling Nanostructures | Design of molecules that spontaneously form ordered structures in solution. | Drug delivery vehicles, tissue engineering scaffolds, and components for molecular electronics. |

The synthesis of these scaffolds would likely involve a combination of solid-phase peptide synthesis and solution-phase organic chemistry, leveraging the distinct reactivity of the carboxylic acid, the terminal amine, and the amide bond of the acetyl group.

Engineering of Biocatalytic Systems for Sustainable and Stereoselective Production

The production of enantiomerically pure compounds is a significant challenge in chemical synthesis. Biocatalysis, with its inherent stereoselectivity, offers a green and efficient alternative to traditional chemical methods. nih.gov While biocatalytic routes for the production of 6-aminohexanoic acid have been explored, the stereoselective synthesis of this compound remains an open area of research. nih.gov

Future efforts in this domain will likely concentrate on the discovery and engineering of enzymes capable of producing the desired (R)-isomer with high fidelity. Two main biocatalytic strategies can be envisioned:

Stereoselective N-acetylation of D-lysine: This approach would involve the use of an N-acetyltransferase (NAT) that selectively acetylates the alpha-amino group of D-lysine. While numerous NATs have been identified, their substrate scope and stereoselectivity would need to be investigated and potentially engineered to favor the D-isomer of lysine (B10760008). researchgate.netasm.orgasm.org

Kinetic resolution of racemic N-acetyl-lysine: This strategy employs an aminoacylase (B1246476) or a deacetylase that selectively hydrolyzes the L-enantiomer from a racemic mixture of Nα-acetyl-lysine, leaving the desired (R)-isomer. The industrial resolution of racemic N-acetyl-amino acids using aminoacylases is a well-established process, suggesting that a similar approach could be developed for Nα-acetyl-lysine. nih.gov

The table below summarizes potential biocatalytic approaches for the production of this compound.

| Biocatalytic Approach | Enzyme Class | Reaction | Key Challenges |

| Stereoselective Acetylation | N-Acetyltransferases (NATs) | D-lysine + Acetyl-CoA → this compound + CoA | Identifying or engineering a NAT with high stereoselectivity for D-lysine. |

| Kinetic Resolution | Aminoacylases | Racemic Nα-acetyl-lysine + H₂O → L-lysine + Acetic acid + this compound | High-yield production of the racemic substrate; Efficient separation of the product from unreacted starting material and the L-lysine byproduct. |

| Deracemization | Combination of an aminoacylase and a racemase | Racemic Nα-acetyl-lysine → this compound | Finding a compatible racemase that can interconvert the enantiomers of Nα-acetyl-lysine under reaction conditions. |

The development of such biocatalytic systems would not only provide a sustainable source of this valuable chiral building block but also contribute to the broader toolkit of enzymes available for green chemistry applications.

Exploration of Unconventional Biological Roles and Interactions within Complex Biological Systems

The biological roles of acetylated lysine are extensive, primarily as a post-translational modification in proteins where Nε-acetyl-L-lysine plays a crucial role in regulating gene expression and metabolism. wikipedia.orgnih.govnih.gov The free amino acid, Nα-acetyl-L-lysine, is also a known metabolite. hmdb.ca However, the biological activities of the (R)-enantiomer, this compound, are completely unknown. Research into this area could reveal novel biological functions and provide new tools for chemical biology.

One area of significant interest is the potential for this compound to modulate biological pathways in a stereospecific manner. For instance, if incorporated into a peptide, the (R)-configuration could lead to interactions with receptors or enzymes that are distinct from those of its L-counterpart. This could result in peptides with agonistic or antagonistic activities that are not observed with natural peptides. Furthermore, peptides containing D-amino acids are known to be resistant to degradation by proteases, which could lead to therapeutics with improved pharmacokinetic profiles. mdpi.com

Another emerging paradigm is the study of how non-natural metabolites can influence cellular processes. It is conceivable that this compound, if introduced into a biological system, could interact with enzymes involved in lysine metabolism or acetylation/deacetylation pathways. For example, it could act as a competitive inhibitor or an allosteric modulator of lysine deacetylases (KDACs) or sirtuins, enzymes that are critical for cellular regulation and are important drug targets. nih.gov

Future research could investigate the following aspects of the biological role of this compound:

Metabolic Stability and Fate: Determining how the compound is metabolized and whether it is incorporated into any cellular components.

Interaction with Enzymes: Screening for interactions with enzymes involved in lysine metabolism, acetylation, and deacetylation.

Phenotypic Effects: Assessing the effects of the compound on cell growth, differentiation, and response to stress in various model organisms.

Incorporation into Peptides: Synthesizing peptides containing this compound and evaluating their biological activity and stability.

The exploration of these unconventional biological roles could lead to the discovery of new therapeutic leads and research tools for dissecting complex biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Acetamido-6-aminohexanoic acid, and how can purity be optimized?

- Methodological Answer: Synthesis often involves enzymatic or chemoenzymatic pathways, such as selective acetylation of lysine derivatives using acetyltransferases or chemical protection/deprotection strategies. For example, horse liver esterase has been employed in related systems to selectively modify ester intermediates, minimizing side reactions . Purification typically combines ion-exchange chromatography and reversed-phase HPLC to achieve >95% purity, with characterization via H/C NMR and LC-MS to confirm structural integrity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer: Chiral analytical techniques such as circular dichroism (CD) spectroscopy or X-ray crystallography are critical. Comparative studies using enantiomeric standards (e.g., (S)-2-Acetamido-6-aminohexanoic acid) via chiral HPLC (e.g., Chiralpak® columns) can resolve stereoisomers, while enzymatic assays with stereospecific enzymes (e.g., aminoacylases) validate activity differences .

Q. What role does this compound play in metabolic studies, particularly in aminoacylase I deficiency?

- Methodological Answer: As an endogenous metabolite, its elevated urinary levels in aminoacylase I deficiency are quantified using LC-MS/MS with isotopic internal standards (e.g., C-labeled analogs). Researchers should validate findings against control cohorts and correlate concentrations with clinical phenotypes, ensuring statistical power through multivariate analysis .

Advanced Research Questions

Q. How can researchers optimize biocatalytic cascades to synthesize this compound with minimal byproduct formation?

- Methodological Answer: Implement in situ capping strategies, as demonstrated in ε-caprolactone-to-6-aminohexanoic acid systems, where methanol acts as a nucleophile to prevent hydrolysis intermediates. Use esterases (e.g., horse liver esterase) to favor ester formation, coupled with cofactor regeneration systems (e.g., NADH/NAD recycling) to enhance yield . Kinetic modeling of reaction parameters (pH, temperature, substrate loading) is critical for scalability .

Q. What experimental approaches resolve contradictions in reported antioxidant activity of this compound across studies?

- Methodological Answer: Standardize assay conditions (e.g., oxygen tension, radical sources like ABTS/DPPH) and use orthogonal methods (e.g., electron paramagnetic resonance spectroscopy vs. fluorometric assays). Perform dose-response curves with positive controls (e.g., ascorbic acid) and validate in cell-based models (e.g., oxidative stress assays in HEK293 cells) to reconcile in vitro and in vivo discrepancies .

Q. How does the compound interact with biomolecular targets in neurodegenerative disease models?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to amyloid-β or tau proteins. Pair with molecular dynamics simulations to predict interaction sites. Validate functional impacts via neurite outgrowth assays in SH-SY5Y cells, ensuring reproducibility through triplicate experiments and blinded data analysis .

Q. What strategies mitigate batch-to-batch variability in this compound production for pharmacological studies?

- Methodological Answer: Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, enzyme activity). Use design-of-experiments (DoE) to identify key variables (e.g., substrate purity, reaction time) and establish acceptance criteria for intermediate products .

Methodological Notes

- Data Analysis : For conflicting enzymatic inhibition data, apply Michaelis-Menten kinetics with nonlinear regression (e.g., GraphPad Prism) and compare values across studies. Use meta-analysis tools (e.g., RevMan) to aggregate datasets and identify outliers .

- Safety Protocols : Follow AL-OHSA guidelines for handling amino acid derivatives, including PPE (gloves, goggles) and fume hood use during synthesis. Store compounds in inert atmospheres (argon) at -20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.